molecular formula C20H12O4 B14492914 Phenyl 9-oxo-9H-xanthene-2-carboxylate CAS No. 64026-57-9

Phenyl 9-oxo-9H-xanthene-2-carboxylate

Cat. No.: B14492914
CAS No.: 64026-57-9
M. Wt: 316.3 g/mol
InChI Key: UUJITDLVCKNDEK-UHFFFAOYSA-N
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Description

Phenyl 9-oxo-9H-xanthene-2-carboxylate is a chemical compound with the molecular formula C22H14O4 It is a derivative of xanthene, a tricyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 9-oxo-9H-xanthene-2-carboxylate typically involves the reaction of 9-oxo-9H-xanthene-2-carboxylic acid with phenol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Phenyl 9-oxo-9H-xanthene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted xanthenes, hydroxy derivatives, and quinones .

Scientific Research Applications

Phenyl 9-oxo-9H-xanthene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of dyes, pigments, and fluorescent materials.

Mechanism of Action

The mechanism of action of Phenyl 9-oxo-9H-xanthene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 9-Oxo-9H-xanthene-2-carboxylic acid
  • 9-Phenylxanthen-9-ol
  • 6,8-Dihydroxy-3-methyl-9-oxo-9H-xanthene-1-carboxylic acid

Comparison: Phenyl 9-oxo-9H-xanthene-2-carboxylate is unique due to its phenyl substitution, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

64026-57-9

Molecular Formula

C20H12O4

Molecular Weight

316.3 g/mol

IUPAC Name

phenyl 9-oxoxanthene-2-carboxylate

InChI

InChI=1S/C20H12O4/c21-19-15-8-4-5-9-17(15)24-18-11-10-13(12-16(18)19)20(22)23-14-6-2-1-3-7-14/h1-12H

InChI Key

UUJITDLVCKNDEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)OC4=CC=CC=C4C3=O

Origin of Product

United States

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